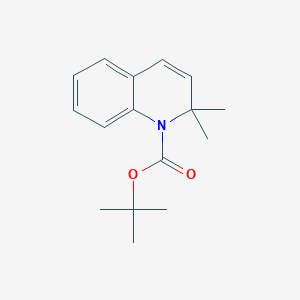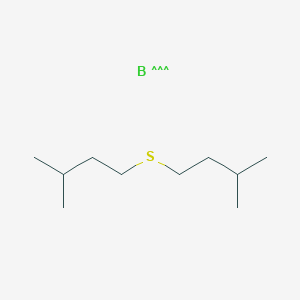
Sulfure de Diisoamyle et de Borane
Vue d'ensemble
Description
Borane Diisoamyl Sulfide is a chemical compound formed by the complexation of borane (BH₃) with diisoamyl sulfide. This compound is known for its stability and utility in various chemical reactions, particularly in hydroboration processes. Borane Diisoamyl Sulfide is a promising borane carrier due to its mild, ethereal aroma and economical synthesis .
Applications De Recherche Scientifique
Borane Diisoamyl Sulfide has a wide range of applications in scientific research:
Chemistry: Used as a borane carrier in hydroboration reactions, facilitating the synthesis of various organoboranes.
Biology: Employed in the reduction of biological molecules, aiding in the study of biochemical pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and specialty materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Borane Diisoamyl Sulfide can be synthesized by reacting borane with diisoamyl sulfide under controlled conditions. The reaction typically involves the use of borane-methyl sulfide complex or borane-tetrahydrofuran complex as a borane source. The reaction is carried out in an inert atmosphere, often using tetrahydrofuran as a solvent .
Industrial Production Methods
In industrial settings, the production of Borane Diisoamyl Sulfide involves the large-scale reaction of borane with diisoamyl sulfide. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome .
Analyse Des Réactions Chimiques
Types of Reactions
Borane Diisoamyl Sulfide undergoes various types of chemical reactions, including:
Hydroboration: This reaction involves the addition of borane to alkenes or alkynes, resulting in the formation of organoboranes.
Oxidation: The hydroboration products can be oxidized to form alcohols or other functional groups.
Common Reagents and Conditions
Hydroboration: Typically carried out using borane-tetrahydrofuran complex or borane-methyl sulfide complex in an inert atmosphere.
Oxidation: Commonly performed using hydrogen peroxide and sodium hydroxide.
Reduction: Often involves the use of borane-dimethyl sulfide complex under continuous-flow conditions.
Major Products Formed
Hydroboration: Organoboranes
Oxidation: Alcohols
Reduction: Amines and alcohols
Mécanisme D'action
The mechanism of action of Borane Diisoamyl Sulfide involves the complexation of borane with diisoamyl sulfide, which stabilizes the borane and enhances its reactivity. In hydroboration reactions, the borane moiety adds to the carbon-carbon double or triple bonds, forming organoboranes. The subsequent oxidation or reduction steps convert these intermediates into various functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Borane Dimethyl Sulfide: Another borane complex used in hydroboration and reduction reactions.
Borane Tetrahydrofuran Complex: A borane source commonly used in hydroboration reactions.
Disiamylborane: An organoborane used in selective hydroboration-oxidation reactions.
Uniqueness
Borane Diisoamyl Sulfide is unique due to its mild aroma, economical synthesis, and stability at room temperature. It offers advantages over other borane complexes, such as higher stability and ease of recovery from reaction mixtures .
Propriétés
InChI |
InChI=1S/C10H22S.B/c1-9(2)5-7-11-8-6-10(3)4;/h9-10H,5-8H2,1-4H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVWVIORQZOVDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CC(C)CCSCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22BS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465395 | |
| Record name | Borane Diisoamyl Sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183118-10-7 | |
| Record name | Borane Diisoamyl Sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



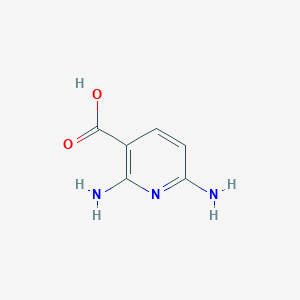

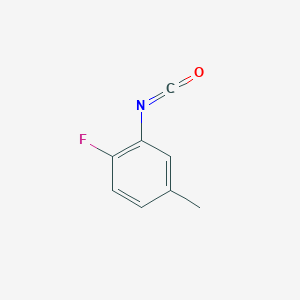
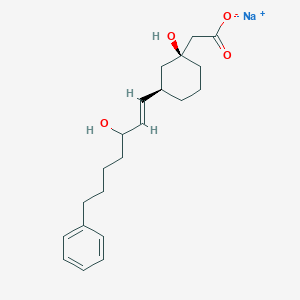
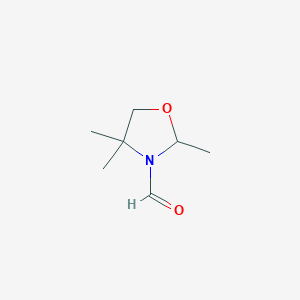
![Ethyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B69835.png)
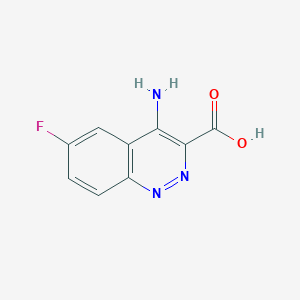

![3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B69841.png)
![Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate](/img/structure/B69843.png)

![[4-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B69855.png)
